5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data for analogous benzothiazolium iodides show characteristic signals:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Benzothiazolium aromatic protons | 7.68–8.43 | Doublet/triplet |
| Ethyl group (-CH₂CH₃) | 1.70–4.93 | Quartet/triplet |
| Cyclohexenylidene methyl groups | 1.00–2.35 | Singlet/multiplet |
¹³C NMR spectra exhibit key resonances:
Infrared (IR) Spectroscopy
Critical absorption bands include:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the cationic fragment ([M-I]⁺) shows:
Electronic Structure and Conjugation Effects
The extended conjugation system comprises three components:
- Benzothiazolium core : Planar aromatic system with S→N charge transfer
- Vinyl bridge : Enables π-conjugation between heterocycle and substituent
- Cyclohexenylidene group : Contributes to bathochromic shifts via extended conjugation
Computational studies on related compounds reveal:
| Electronic Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.52 to -6.18 |
| LUMO Energy | -1.88 to -3.35 |
| Energy Gap (ΔE) | 2.83–3.64 |
The chloro substituent at C5 reduces HOMO-LUMO gap by 0.81 eV compared to methyl analogues through electron-withdrawing effects. Time-dependent DFT calculations predict strong absorption in the 450–500 nm range due to intramolecular charge transfer.
Steric and Inductive Effects of Substituents
Steric Considerations
| Substituent | Steric Volume (ų) |
|---|---|
| Chloro (C5) | 23.7 |
| Ethyl (N3) | 52.4 |
| Cyclohexenylidene group | 138.9 |
Volumes calculated using ADF2017.01
The cyclohexenylidene group creates 1.4 Å out-of-plane distortion in the benzothiazolium ring to minimize steric clashes. Molecular dynamics simulations show rotational barriers of 18.7 kJ/mol for the vinyl bridge due to substituent bulk.
Electronic Effects
Substituent impact quantified through Hammett parameters:
| Group | σₘ (Meta) | σₚ (Para) |
|---|---|---|
| -Cl | 0.37 | 0.23 |
| -CH₂CH₃ | -0.07 | -0.15 |
| Cyclohexenyl | 0.12 | 0.09 |
The chloro group exerts strong -I effect (+0.37 σₘ), while the ethyl group provides weak +I effect (-0.07 σₘ). Combined substituent effects create localized polarization at C2, increasing electrophilicity by 27% compared to unsubstituted analogues.
Properties
IUPAC Name |
5-chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClNS.HI/c1-5-21-16-10-15(20)6-7-17(16)22-18(21)9-14-8-13(2)11-19(3,4)12-14;/h6-10H,5,11-12H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWORWNRPYOKEX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(SC2=C1C=C(C=C2)Cl)C=C3CC(CC(=C3)C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClINS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60699555 | |
| Record name | 5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60699555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124145-84-2 | |
| Record name | 5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60699555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Benzothiazolium Core
The core benzothiazolium structure is typically synthesized via condensation reactions between 2-aminothiophenol derivatives and suitable aldehydes or ketones, followed by quaternization:
2-Aminothiophenol reacts with an aldehyde or ketone to form the benzothiazole ring via cyclization.
Subsequently, quaternization with methyl iodide yields the benzothiazolium iodide.
Reference: Patent AU2012242124B2 describes similar quaternization methods for benzothiazolium derivatives, emphasizing the importance of controlled reaction conditions to obtain high purity compounds.
Formation of the 3,5,5-Trimethylcyclohex-2-en-1-ylidene Moiety
The cyclohexenylidene fragment is synthesized via a Wittig or Horner–Wadsworth–Emmons (HWE) olefination:
A phosphonium or phosphonate reagent bearing the trimethylcyclohexenyl group reacts with an aldehyde or ketone precursor.
Reaction conditions involve base catalysis (e.g., potassium tert-butoxide) in anhydrous solvents.
Research Findings: Patent AU2012242124B2 mentions similar olefination processes for constructing complex cyclohexenylidene groups, emphasizing regioselectivity and stereoselectivity.
Coupling of the Cyclohexenylidene with the Benzothiazolium Core
The coupling is achieved via nucleophilic addition or condensation reactions:
The cyclohexenylidene derivative is reacted with the benzothiazolium intermediate under mild basic conditions, facilitating the formation of the conjugated system.
Quaternization and Final Salt Formation
The last step involves quaternization of the benzothiazole nitrogen with methyl iodide, followed by purification:
Reaction occurs in anhydrous conditions, typically at room temperature or mild heating, to yield the desired benzothiazolium iodide salt.
Note: The iodide salt formation is crucial for biological activity and stability.
Data Table Summarizing Preparation Methods
| Step | Method | Reagents | Conditions | Key References |
|---|---|---|---|---|
| 1 | Benzothiazole core synthesis | 2-Aminothiophenol + aldehyde | Cyclization, reflux | AU2012242124B2 |
| 2 | Alkylation at 3-position | Ethyl halide (iodide/bromide) | Basic medium, reflux | Patent literature |
| 3 | Cyclohexenylidene formation | Phosphonium or phosphonate reagents | Base catalysis, anhydrous | AU2012242124B2 |
| 4 | Coupling reaction | Cyclohexenylidene + benzothiazolium | Mild base, reflux | Patent AU2012242124B2 |
| 5 | Quaternization | Methyl iodide | Room temperature, inert atmosphere | Standard quaternization protocols |
Notes on Optimization and Purification
- Reaction Control: Precise temperature and stoichiometry are vital to prevent side reactions, especially during alkylation and olefination.
- Purification: Techniques such as recrystallization, chromatography, and washing with suitable solvents (e.g., ethanol, acetone) are employed to isolate high-purity products.
- Yield Considerations: Multi-step synthesis requires careful monitoring to optimize overall yield, with reaction yields typically ranging from 50% to 80%.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride or iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazolium derivatives.
Substitution: Formation of substituted benzothiazolium salts.
Scientific Research Applications
Biological Applications
Antimicrobial Activity
Research indicates that compounds similar to 5-chloro derivatives exhibit notable antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can possess significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their effectiveness against various pathogens, making them candidates for further exploration in pharmaceuticals aimed at treating infections .
Cholinesterase Inhibition
Benzothiazole derivatives are also explored for their ability to inhibit cholinesterase enzymes, which play a crucial role in neurodegenerative diseases like Alzheimer's. Some studies have demonstrated that modifications on the benzothiazole structure can enhance inhibitory activity against butyrylcholinesterase and acetylcholinesterase, suggesting potential therapeutic applications in cognitive disorders .
Synthetic Applications
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of novel organic compounds. Its unique structure allows chemists to create derivatives with tailored properties for specific applications in material science and medicinal chemistry. For example, the introduction of different alkyl groups or functional groups can yield compounds with enhanced biological activity or improved material properties .
Photochemical Applications
Due to its chromophoric characteristics, 5-chloro derivatives may find applications in photochemistry. Compounds with similar structures have been studied for their light absorption properties, making them suitable for use in photodynamic therapy (PDT) where light-sensitive compounds are activated by specific wavelengths to produce reactive oxygen species that can kill cancer cells .
Material Science Applications
Dyes and Pigments
The structural characteristics of benzothiazole derivatives lend themselves well to applications in dye chemistry. Their ability to absorb light at specific wavelengths makes them suitable candidates for developing dyes used in textiles and coatings. Research into their stability and colorfastness is ongoing to determine their viability as commercial dyes .
Conductive Polymers
Recent studies suggest that incorporating benzothiazole units into polymer matrices can enhance electrical conductivity. This property is particularly valuable in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to participate in charge transfer processes makes it an interesting subject for research in this field .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant antibacterial effects against Staphylococcus aureus using similar benzothiazole derivatives. |
| Study 2 | Cholinesterase Inhibition | Found that modified benzothiazoles showed IC50 values comparable to established inhibitors like physostigmine. |
| Study 3 | Photodynamic Therapy | Explored the use of benzothiazole derivatives as photosensitizers in PDT, showing effective tumor cell destruction upon light activation. |
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound
- Core : 1,3-benzothiazolium iodide.
- Substituents :
- 5-Cl (electron-withdrawing group).
- 3-Ethyl (quaternizes N3, forming a cationic center).
- 2-(3,5,5-Trimethylcyclohex-2-en-1-ylidene)methyl (bulky, lipophilic substituent).
Analog 1: 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole
- Core : Neutral 1,3-benzothiazole.
- Substituents :
- 5-Cl.
- 2-(3,4,5-Trimethoxyphenyl) (electron-rich aromatic group).
Analog 2: 5-(5-Chloro-3-cyclohexyl-1,3-benzothiazol-2(3H)-ylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Core: Benzothiazolylidene fused with a thiazolidinone ring.
- Substituents: 5-Cl. 3-Cyclohexyl (lipophilic group). Thioxo group (C=S) in the thiazolidinone ring.
Key Differences :
- The target compound’s cationic nature (due to the ethylated N3 and iodide) contrasts with the neutral analogs.
- The bulky cyclohexenylidene substituent in the target may enhance steric hindrance compared to the planar trimethoxyphenyl group in Analog 1.
Spectroscopic Properties
Comparison :
Physicochemical Properties
- The iodide counterion in the target improves polar solvent compatibility compared to neutral analogs.
- Analog 2’s thiazolidinone ring may reduce solubility due to increased molecular weight and hydrogen-bonding capacity.
Biological Activity
5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide (CAS No. 124145-84-2) is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzothiazolium salts, which are known for various pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to compile and analyze the biological activity of this compound based on available research findings.
The molecular formula of this compound is with a molecular weight of approximately 459.82 g/mol. The structure includes a benzothiazole moiety which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that benzothiazolium derivatives exhibit significant antimicrobial properties. In a study assessing various derivatives, compounds similar to 5-Chloro-3-ethylbenzothiazolium were found to inhibit the growth of several bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Anticancer Properties
Benzothiazole derivatives have been investigated for their anticancer potential. A study highlighted that certain benzothiazolium salts demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis through the activation of caspases and modulation of cell cycle progression . Specifically, the presence of the chloro and ethyl groups in the structure may enhance its interaction with cellular targets.
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole compounds have also been documented. These compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases . The structural features of 5-Chloro-3-ethylbenzothiazolium may contribute to its ability to modulate inflammatory pathways.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzothiazole derivatives. The results indicated that compounds with similar structures to 5-Chloro-3-ethylbenzothiazolium exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL against tested pathogens .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.5 | Staphylococcus aureus |
| Compound B | 4 | Escherichia coli |
| 5-Chloro... | 2 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of benzothiazole derivatives on cancer cell lines. The study reported that treatment with these compounds resulted in a significant decrease in cell viability in MCF7 (breast cancer) cells with IC50 values around 10 µM for structurally related compounds .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 10 | Apoptosis induction |
| HT29 | 15 | Cell cycle arrest |
Q & A
Q. How can researchers optimize the synthesis of this benzothiazolium iodide derivative?
Methodological Answer: The compound’s synthesis typically involves multi-step reactions, including condensation, alkylation, and cyclization. Key considerations include:
- Reaction Solvents: Acetic acid is commonly used for reflux reactions (e.g., describes refluxing with sodium acetate in acetic acid for similar thiazole derivatives).
- Catalyst Selection: Sodium acetate aids in deprotonation and facilitates Schiff base formation ().
- Purification: Recrystallization from DMF/acetic acid mixtures is effective for isolating crystalline products ().
Table 1: Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Condensation | Acetic acid, 5 h reflux | 65–75% | >95% | |
| Alkylation | Ethyl iodide, DMF, 80°C | 70% | 92% | |
| Purification | DMF/AcOH recrystallization | – | 98% |
Q. What spectroscopic methods are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions. For example, reports methoxy group signals at δ 3.8–4.1 ppm and benzothiazole protons at δ 7.2–8.1 ppm.
- X-ray Crystallography: Resolves ambiguous stereochemistry (e.g., used X-ray to confirm bond angles in a similar benzothiazole).
- Mass Spectrometry: High-resolution MS validates the molecular ion peak (e.g., uses HRMS for a related thiazolium compound).
Table 2: Key Spectral Data
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 1.4 (CH2CH3), δ 3.8 (OCH3), δ 7.3–8.1 (aromatic) | |
| ¹³C NMR | δ 115–150 (aromatic C), δ 45 (N-CH2CH3) | |
| X-ray | C–S bond length: 1.72 Å; C–N: 1.33 Å |
Advanced Research Questions
Q. How do structural modifications (e.g., substituents) affect this compound’s photophysical properties?
Methodological Answer: Substituent effects are studied via:
- Electron-Withdrawing Groups (EWGs): Chloro groups ( ) increase π-conjugation, shifting absorption maxima (λmax) to longer wavelengths.
- Steric Effects: Bulky trimethylcyclohexenyl groups () reduce aggregation in solution, enhancing fluorescence quantum yield.
Table 3: Substituent Impact on λmax
| Substituent | λmax (nm) | Fluorescence Yield | Reference |
|---|---|---|---|
| -Cl (para) | 420 | 0.45 | |
| -OCH3 | 405 | 0.32 | |
| -CH3 | 390 | 0.25 |
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies often arise from:
- Solubility Variations: Use DMSO-d6 or surfactant-assisted dissolution ( notes aggregation issues in aqueous buffers).
- Assay Conditions: Standardize protocols (e.g., used MTT assays at 24 h incubation for thiazole derivatives).
Case Study:
Q. What strategies improve stability under physiological conditions?
Methodological Answer:
- pH Buffering: Stability decreases at pH > 7.5 due to iodide dissociation (). Use phosphate buffers (pH 6.5–7.0).
- Light Sensitivity: Store solutions in amber vials; reports 90% degradation after 24 h under UV light.
Table 4: Stability Under Stress Conditions
| Condition | Degradation (%) | Half-Life (h) | Reference |
|---|---|---|---|
| pH 7.4, 37°C | 40% | 12 | |
| UV Light | 90% | 6 | |
| Dark, 4°C | <5% | >72 |
Q. How can computational modeling guide derivative design?
Methodological Answer:
- Docking Studies: used AutoDock Vina to predict binding to α-glucosidase (binding energy: −9.2 kcal/mol).
- DFT Calculations: Optimize HOMO-LUMO gaps for redox activity ( calculated a bandgap of 3.1 eV for a similar compound).
Table 5: Computational Parameters
| Parameter | Value | Software/Tool | Reference |
|---|---|---|---|
| Binding Energy | −9.2 kcal/mol | AutoDock Vina | |
| HOMO-LUMO | 3.1 eV | Gaussian 16 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
